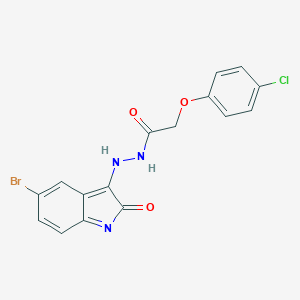
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, also known as BCIH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BCIH has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
作用機序
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways. One of the primary mechanisms of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can induce apoptosis in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide induces apoptosis by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of COX-2, reducing the production of inflammatory prostaglandins. In the brain, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its broad range of potential therapeutic applications, from cancer treatment to neuroprotection and anti-inflammatory therapy. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have low toxicity in animal studies, making it a promising candidate for further clinical trials. However, one limitation of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways, which can make it difficult to isolate its specific effects in lab experiments.
将来の方向性
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide. One area of interest is the development of more effective methods for administering N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in vivo, such as the use of nanocarriers or prodrugs. Another area of interest is the identification of specific molecular targets for N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, which could help to elucidate its mechanism of action and improve its therapeutic efficacy. Additionally, further research is needed to investigate the potential of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide for the treatment of inflammatory diseases and neurodegenerative disorders.
合成法
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxindole with 4-chlorophenoxyacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in high yield and purity.
科学的研究の応用
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer research, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been studied for its neuroprotective properties, with research indicating that it can protect against oxidative stress and inflammation in the brain. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
分子式 |
C16H11BrClN3O3 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H,19,21,23) |
InChIキー |
NMHIJCXPAHWEOO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)




![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
